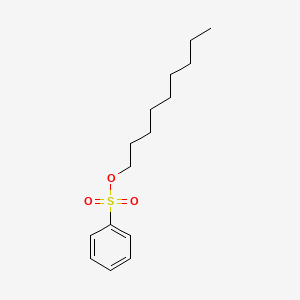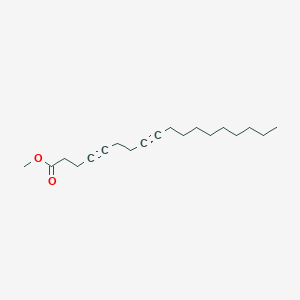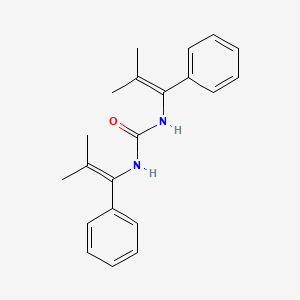
N,N'-Bis(2-methyl-1-phenylprop-1-en-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(2-methyl-1-phenylprop-1-en-1-yl)urea: is an organic compound characterized by its unique structure, which includes two phenylprop-1-en-1-yl groups attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-methyl-1-phenylprop-1-en-1-yl)urea typically involves the reaction of 2-methyl-1-phenylprop-1-en-1-amine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediates and the final product.
Industrial Production Methods: Industrial production of N,N’-Bis(2-methyl-1-phenylprop-1-en-1-yl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Bis(2-methyl-1-phenylprop-1-en-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The phenylprop-1-en-1-yl groups can undergo substitution reactions with electrophiles, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures.
Substitution: Electrophiles such as alkyl halides; ambient to moderate temperatures.
Major Products: The major products formed from these reactions include various substituted urea derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
N,N’-Bis(2-methyl-1-phenylprop-1-en-1-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-Bis(2-methyl-1-phenylprop-1-en-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
- N1-(2-methyl-1-phenylprop-1-enyl)acetamide
- 2-Methyl-1-phenyl-2-propen-1-ol
- 2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-
Comparison: N,N’-Bis(2-methyl-1-phenylprop-1-en-1-yl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
60349-74-8 |
|---|---|
Formule moléculaire |
C21H24N2O |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1,3-bis(2-methyl-1-phenylprop-1-enyl)urea |
InChI |
InChI=1S/C21H24N2O/c1-15(2)19(17-11-7-5-8-12-17)22-21(24)23-20(16(3)4)18-13-9-6-10-14-18/h5-14H,1-4H3,(H2,22,23,24) |
Clé InChI |
ZECRVNUGFOJTSV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C1=CC=CC=C1)NC(=O)NC(=C(C)C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)
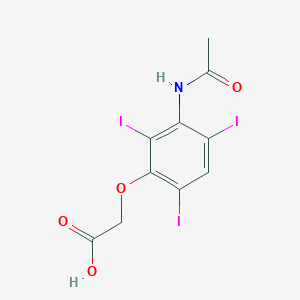
![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
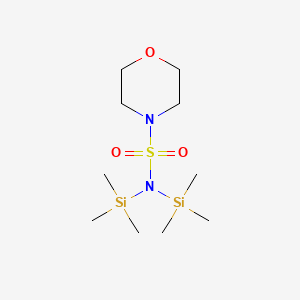




![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)
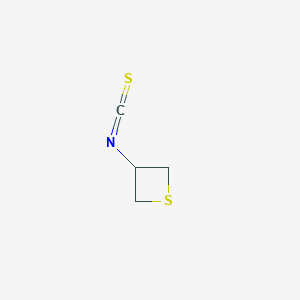
![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)
